molecular formula C12H14N2O2 B11888223 Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-

Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-

Cat. No.: B11888223
M. Wt: 218.25 g/mol
InChI Key: CYNCMDWQVUOWLI-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of organic compounds known as hydroxyindoles. These compounds contain an indole moiety that carries a hydroxyl group. The indole structure is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes .

Preparation Methods

The synthesis of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- typically involves the reaction between tryptamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its role in biological processes, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- include other hydroxyindoles and indole derivatives, such as:

The uniqueness of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the presence of both the acetamide and hydroxyindole functionalities, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-6-10(16)2-3-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)

InChI Key

CYNCMDWQVUOWLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=CC(=C2)O

Origin of Product

United States

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